molecular formula C28H36O7 B161695 Negsehisandrin G CAS No. 1023744-69-5

Negsehisandrin G

Cat. No.: B161695
CAS No.: 1023744-69-5
M. Wt: 484.6 g/mol
InChI Key: DSAHZJYWMDAZSA-KNUIFBHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Negsehisandrin G can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the fruits of Schisandra neglecta. The isolation process typically includes extraction with solvents such as methanol or ethyl acetate, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The fruits of Schisandra neglecta are harvested and subjected to solvent extraction. The crude extract is then purified using column chromatography and HPLC to obtain high-purity this compound. The production process is optimized to ensure high yield and purity, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Negsehisandrin G undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Negsehisandrin G has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard for the development of new synthetic methods and analytical techniques.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in the regulation of bile acid synthesis and potential therapeutic effects on liver diseases.

    Industry: Utilized in the production of high-purity lignans for various industrial applications .

Mechanism of Action

Negsehisandrin G exerts its effects primarily by inhibiting the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. By inhibiting FXR, this compound can modulate these metabolic pathways, leading to potential therapeutic effects in conditions such as liver diseases and metabolic disorders .

Comparison with Similar Compounds

Negsehisandrin G is unique among lignans due to its specific inhibition of the farnesoid X receptor. Similar compounds include other lignans isolated from Schisandra species, such as:

  • Gomisin A
  • Gomisin N
  • Schisandrin B
  • Schisandrin C

These compounds share structural similarities with this compound but may differ in their biological activities and mechanisms of action. For example, while Gomisin A and Schisandrin B also exhibit anti-inflammatory properties, they may not specifically target the farnesoid X receptor .

This compound stands out due to its unique molecular structure and specific biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3/b15-10-/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAHZJYWMDAZSA-KNUIFBHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC(=C(C(=C32)OC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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